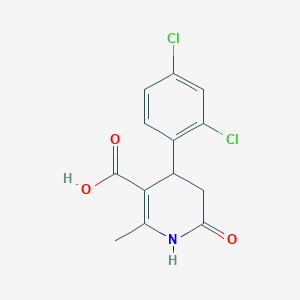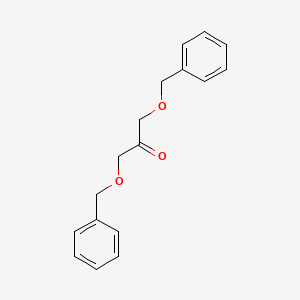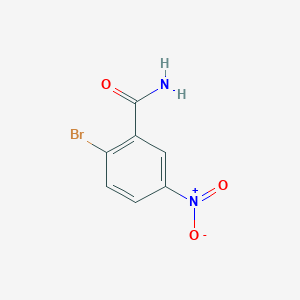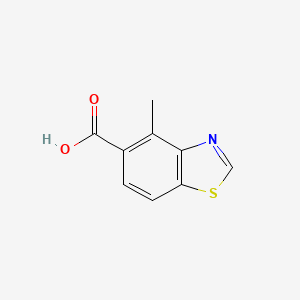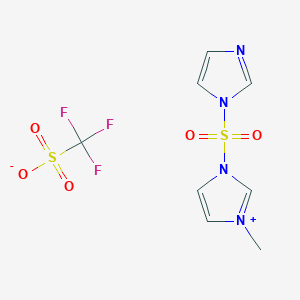
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
概述
描述
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities . The incorporation of the pyrrolidine moiety further enhances its biological profile, making it a compound of interest in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-chloro-6-hydroxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Reduction: Formation of 6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Substitution: Formation of 4-substituted-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline derivatives.
科学研究应用
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .
相似化合物的比较
Similar Compounds
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-Chloro-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazoline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the pyrrolidine ring in 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline provides unique steric and electronic properties that can enhance its biological activity compared to similar compounds with different ring systems . The non-planarity of the pyrrolidine ring allows for better interaction with biological targets, potentially leading to higher potency and selectivity .
属性
IUPAC Name |
4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUDLCZXCWIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456758 | |
| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-69-0 | |
| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


